methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a 5-fluoro-2-nitrophenoxy substituent. Its molecular structure combines electron-withdrawing groups (fluoro and nitro) with a pyrazole-carboxylate backbone, which may influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5/c1-20-12(17)9-4-5-15(14-9)7-21-11-6-8(13)2-3-10(11)16(18)19/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEPYPBHFMDJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-fluoro-2-nitrophenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated compound is then subjected to etherification with a suitable alkylating agent to form the nitrophenoxy derivative.
Pyrazole Formation: The nitrophenoxy derivative is reacted with hydrazine or its derivatives to form the pyrazole ring.
Esterification: Finally, the pyrazole compound is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of pyrazole-3-carboxylic acid.
Scientific Research Applications
Biological Activities
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate exhibits a variety of biological activities, which can be categorized as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures show efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains, suggesting the compound's potential as an antimicrobial agent .
Anticancer Properties
The anticancer properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar pyrazole compounds exhibited cytotoxic effects on various cancer cell lines, indicating that this compound could be explored further for its anticancer applications .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have shown promise in modulating inflammatory pathways. The compound may inhibit key inflammatory mediators, providing a potential therapeutic avenue for treating inflammatory conditions .
Case Study 1: Antibacterial Screening
In a recent study, this compound was tested against various bacterial strains using standard agar diffusion methods. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, signifying its potential as a new antibacterial agent .
Case Study 2: Anticancer Activity Assessment
A series of pyrazole derivatives were synthesized, including this compound, and evaluated for anticancer activity against several human cancer cell lines. The compound showed promising results with significant inhibition of cell growth, indicating its potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key pyrazole-3-carboxylate derivatives and their distinguishing features:
Structural and Functional Comparisons
Electron-Withdrawing Substituents
Research Findings and Trends
Corrosion Inhibition : Pyrazole derivatives with nitro groups (e.g., L6 in ) achieve >80% inhibition efficiency in 1 M HCl, suggesting the target compound’s nitro group could serve a similar role .
Medicinal Chemistry: Celecoxib analogs () and kinase inhibitors () prioritize sulfonamide and aminoalkyl substituents for enhanced binding, whereas the target’s nitro group may limit bioavailability .
Structural Diversity: Quinoline- and triazole-substituted pyrazoles () expand applications in neuropharmacology and materials science, but the target compound’s niche remains undefined .
Biological Activity
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The compound features a pyrazole ring substituted with a nitrophenoxy group, which is significant for its biological activity. The presence of the fluorine atom and the nitro group are critical for enhancing the compound's potency against various biological targets.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrazole core followed by the introduction of the nitrophenoxy moiety. Detailed synthetic pathways can be found in patent literature, which outlines methods for creating similar pyrazole derivatives with varying substituents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives have shown IC values in the low micromolar range against various cancer types, suggesting that modifications to the pyrazole structure can enhance cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | IC Range (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Pyrazole Derivative (e.g., 12c) | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| Anti-inflammatory | Various Amino-Pyrazoles | < 10 | Inhibition of TNF-a release |
| Anticoagulant | Benzamidine-P4 fXa Inhibitors | Highly potent | Selective inhibition of factor Xa |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through its ability to inhibit pro-inflammatory cytokines such as TNF-a. Studies have shown that certain pyrazole derivatives can significantly reduce TNF-a release in vitro, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazoles has identified key substituents that enhance biological activity. For example, the electron-withdrawing nature of fluorine and nitro groups has been correlated with increased potency against various targets. Compounds with halogen substitutions at specific positions on the phenyl ring generally exhibit improved inhibitory activities .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited cell proliferation in HeLa and HepG2 cells, achieving growth inhibition percentages of approximately 54% and 38%, respectively .
- Inflammation Models : In animal models, pyrazole derivatives were shown to effectively reduce inflammation markers following LPS stimulation, suggesting their potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. How is methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate synthesized, and what key steps ensure regioselectivity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazine derivatives and substituted aromatic precursors. For example, the pyrazole ring is formed via cyclization of hydrazines with β-keto esters or enones. Regioselectivity is ensured by controlling reaction conditions (e.g., solvent polarity, temperature) and using directing groups like nitro or fluorine substituents. The phenoxy group is introduced via nucleophilic substitution, where the nitrophenoxy moiety reacts with a methylene-linked pyrazole intermediate. Characterization via NMR and IR confirms intermediate structures . Similar protocols for pyrazole derivatives highlight the use of trichloromethyl enones as starting materials .
Q. What analytical techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct peaks for the pyrazole ring (δ 6.5–7.5 ppm) and nitrophenoxy groups (δ 8.0–8.5 ppm) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade samples) .
- Mass Spectrometry (MS) : Provides molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z 325) .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the pyrazole ring in this compound?
- Methodological Answer : The pyrazole ring’s reactivity is influenced by electron-rich nitrogen atoms. Electrophilic substitution occurs at the 4-position due to resonance stabilization, while nucleophilic agents target electron-deficient positions (e.g., para to nitro groups). For example, nitration or halogenation reactions follow electrophilic aromatic substitution mechanisms. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
Q. How do electron-withdrawing groups (e.g., nitro, fluoro) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the 2-position of the phenoxy moiety enhances electrophilicity via resonance withdrawal, facilitating nucleophilic attacks (e.g., SNAr reactions). Fluorine’s inductive effect further polarizes adjacent bonds. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can monitor reaction rates under varying conditions (e.g., solvent, base strength) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling in NMR) are addressed by:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray Crystallography : Provides definitive bond lengths and angles for ambiguous structures .
- Isotopic Labeling : Traces reaction pathways to confirm substituent positions .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC to detect degradation products .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., onset at ~200°C) .
- Light Exposure Studies : Use ICH guidelines to assess photostability under UV/visible light .
Q. What in vitro models evaluate the compound’s biological activity, and how are IC50 values determined?
- Methodological Answer :
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) measure viability after 48-hour exposure. Dose-response curves (0.1–100 µM) yield IC50 values via nonlinear regression .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase inhibition) quantify activity using substrate turnover rates. Molecular docking predicts binding modes to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
